molecular formula C8H15N B093273 2-Azaspiro[4.4]nonane CAS No. 175-94-0

2-Azaspiro[4.4]nonane

Cat. No.: B093273
CAS No.: 175-94-0
M. Wt: 125.21 g/mol
InChI Key: NINJAJLCZUYDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azaspiro[44]nonane is a spirocyclic compound with the molecular formula C₈H₁₅N It features a unique structure where a nitrogen atom is incorporated into a spirocyclic framework, forming a bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[4.4]nonane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,5-dibromopentane with piperidine under basic conditions, leading to the formation of the spirocyclic structure. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Azaspiro[4.4]nonane can undergo various chemical reactions, including:

    Oxidation: The nitrogen atom in the spirocyclic structure can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The hydrogen atoms on the carbon atoms adjacent to the nitrogen can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines derived from the reduction of the spirocyclic structure.

    Substitution: Various substituted derivatives depending on the functional groups introduced.

Scientific Research Applications

2-Azaspiro[4.4]nonane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its role as a scaffold in drug design.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.4]nonane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for these targets. The nitrogen atom can participate in hydrogen bonding and other interactions that contribute to the compound’s biological activity.

Comparison with Similar Compounds

    2-Azaspiro[4.5]decane: Another spirocyclic compound with a similar structure but a larger ring system.

    1-Oxa-6-azaspiro[4.4]nonane: A related compound where an oxygen atom is incorporated into the spirocyclic framework.

    2-Azaspiro[5.5]undecane: A spirocyclic compound with an even larger ring system.

Uniqueness: 2-Azaspiro[4.4]nonane is unique due to its specific ring size and the presence of a nitrogen atom in the spirocyclic structure. This confers distinct chemical and biological properties, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-azaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-4-8(3-1)5-6-9-7-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINJAJLCZUYDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329263
Record name 2-Azaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175-94-0
Record name 2-Azaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azaspiro[4.4]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[4.4]nonane
Reactant of Route 2
2-Azaspiro[4.4]nonane
Reactant of Route 3
2-Azaspiro[4.4]nonane
Reactant of Route 4
2-Azaspiro[4.4]nonane
Reactant of Route 5
2-Azaspiro[4.4]nonane
Reactant of Route 6
2-Azaspiro[4.4]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.